molecular formula C14H14N2O5 B2947435 4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid CAS No. 920943-57-3

4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid

Cat. No.: B2947435
CAS No.: 920943-57-3
M. Wt: 290.275
InChI Key: WLIGMFUWZBDMPZ-UHFFFAOYSA-N
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Description

4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid is an organic compound that features a pyrrole ring fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid typically involves the reaction of 4-aminobenzoic acid with maleic anhydride to form an intermediate, which is then reacted with 2-methoxyethylamine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzoic acid: A precursor in the synthesis of the target compound.

    Maleic anhydride: Another precursor used in the synthesis.

    2-methoxyethylamine: A reagent used in the final step of the synthesis.

Uniqueness

4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid is unique due to its specific structural features that combine a pyrrole ring with a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-[[1-(2-methoxyethyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-21-7-6-16-12(17)8-11(13(16)18)15-10-4-2-9(3-5-10)14(19)20/h2-5,8,15H,6-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIGMFUWZBDMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C=C(C1=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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